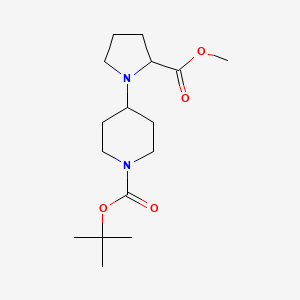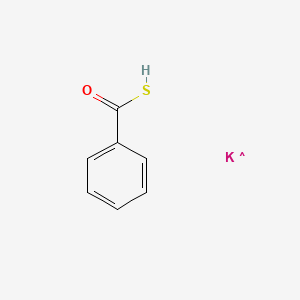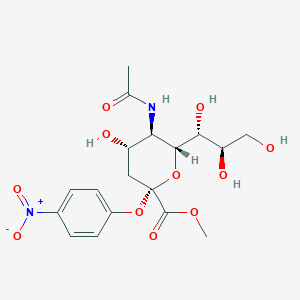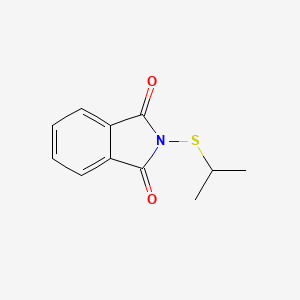![molecular formula C16H14N4O4 B14093395 (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine CAS No. 58896-24-5](/img/structure/B14093395.png)
(1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine: is an organic compound characterized by the presence of two nitrophenyl groups attached to a hydrazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine typically involves the condensation of 4-nitroacetophenone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes further condensation to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The nitro groups in (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products:
Reduction: Corresponding diamine derivative.
Oxidation: Nitroso or nitro derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Potential applications in drug development due to its structural features that may interact with biological targets.
Industry:
- Possible use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The exact mechanism of action of (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl groups can participate in electron transfer reactions, influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
(1E,2E)-bis[1-(4-methylphenyl)ethylidene]hydrazine: Similar structure but with methyl groups instead of nitro groups.
(1E,2E)-bis[1-(4-chlorophenyl)ethylidene]hydrazine: Contains chlorophenyl groups instead of nitrophenyl groups.
Uniqueness:
- The presence of nitro groups in (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs.
- The nitro groups also enhance its potential biological activity, making it a compound of interest in medicinal chemistry.
Eigenschaften
CAS-Nummer |
58896-24-5 |
|---|---|
Molekularformel |
C16H14N4O4 |
Molekulargewicht |
326.31 g/mol |
IUPAC-Name |
(E)-1-(4-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C16H14N4O4/c1-11(13-3-7-15(8-4-13)19(21)22)17-18-12(2)14-5-9-16(10-6-14)20(23)24/h3-10H,1-2H3/b17-11+,18-12+ |
InChI-Schlüssel |
DMMYLVOVZLJONB-JYFOCSDGSA-N |
Isomerische SMILES |
C/C(=N\N=C(\C1=CC=C(C=C1)[N+](=O)[O-])/C)/C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14093320.png)
![2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-methylpropanoate](/img/structure/B14093330.png)
![2-[4-(3-fluorophenyl)-3H-imidazol-2-yl]propan-2-amine](/img/structure/B14093338.png)


![1,3,7-trimethyl-N-(2-methylphenyl)-5-[4-(methylsulfanyl)phenyl]-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14093369.png)

![ethyl 3-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl)propanoate](/img/structure/B14093378.png)
![3-Methyl-7-[3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B14093386.png)


![2-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14093401.png)

![4-(4-bromophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093407.png)
